(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-6-2-1-5-12-9(6)10(16)17-13-7(14)3-4-8(13)15/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFJOOCHXSEZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process is a one-pot reaction where 3-chloropyridine-2-carboxylic acid reacts with NHS in the presence of diphenyl chlorophosphate (DPCP) and a base. DPCP activates the carboxylic acid by forming a mixed phosphoric-carboxylic anhydride intermediate, which subsequently reacts with NHS to yield the succinimide ester.
Standard Procedure
-
Reagents :
-
3-Chloropyridine-2-carboxylic acid (1 eq)
-
NHS (1 eq)
-
Diphenyl chlorophosphate (1.2 eq)
-
Triethylamine (5 eq)
-
Solvent: Ethyl acetate or acetone
-
-
Steps :
-
Yield and Purity :
Uranium-Based Coupling Agent Method
An alternative approach employs uranium-based reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to activate the carboxylic acid.
Reaction Mechanism
TBTU facilitates the formation of an active ester intermediate by converting the carboxylic acid into a benzotriazole-activated species. NHS then displaces the benzotriazole group to form the succinimide ester.
Standard Procedure
-
Reagents :
-
3-Chloropyridine-2-carboxylic acid (1 eq)
-
NHS (1 eq)
-
TBTU (1 eq)
-
DIPEA (5 eq)
-
Solvent: Dimethylformamide (DMF)
-
-
Steps :
-
Yield and Purity :
-
Yields average 75–85%.
-
Purity: 90–92% after purification.
-
Comparative Analysis of Synthesis Methods
The halophosphoric acid method is superior for large-scale production due to shorter reaction times and higher yields. In contrast, the TBTU method avoids halogenated solvents but requires longer durations and generates more byproducts.
Reaction Optimization and Scale-Up Considerations
Temperature Control
Solvent Selection
Industrial Adaptation
Continuous flow reactors improve the halophosphoric acid method’s efficiency by ensuring rapid mixing and heat dissipation. Automated systems reduce human error in reagent addition.
Data Tables
Table 1: Summary of Synthesis Conditions
Table 2: Cost Analysis (Per Kilogram)
| Component | Halophosphoric Acid Method | TBTU Method |
|---|---|---|
| 3-Chloropyridine-2-carboxylic acid | $120 | $120 |
| DPCP | $90 | – |
| TBTU | – | $150 |
| Total | $210 | $270 |
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.
Oxidation and Reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 3-Chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate serves as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have shown potential in:
- Anticonvulsant Activity: Studies indicate that derivatives exhibit significant anticonvulsant effects in animal models, suggesting their potential for epilepsy treatment.
- Enzyme Inhibition: The compound may inhibit gamma-aminobutyric acid aminotransferase, potentially increasing GABA levels in the brain and offering therapeutic avenues for neurological disorders.
Organic Synthesis
This compound acts as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties.
Materials Science
In materials science, this compound is explored for developing new materials with specific characteristics, including polymers and coatings that can be utilized in different industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticonvulsant Properties | Examined the efficacy of pyrrolidine derivatives | One compound demonstrated an effective dose (ED50) of 23.7 mg/kg in mouse models |
| Enzyme Inhibition Research | Investigated inhibition of GABA aminotransferase | Increased GABA levels were observed, indicating potential for treating epilepsy |
| Organic Synthesis Applications | Explored the use of the compound as a building block | Various substituted pyridine derivatives were successfully synthesized |
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The chloro group and the ester functionality allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in the context of anticancer activity and other therapeutic potentials.
- Molecular Formula : C10H7ClN2O4
- Molecular Weight : 254.63 g/mol
- CAS Number : 225974
Synthesis
The synthesis typically involves the reaction of 3-chloropyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is generally carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature, followed by purification through recrystallization or column chromatography .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, a study assessing various pyrrolidine derivatives found that compounds structurally related to this compound exhibited notable cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 16.2 | Inhibition of cell proliferation |
| Related Pyrrolidine Derivative | HeLa | 10.0 | Induction of apoptosis |
| Control (Cisplatin) | A549 | 5.0 | DNA cross-linking |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets involved in cell cycle regulation and apoptosis. The compound may inhibit key enzymes or receptors that are crucial for tumor growth and survival .
Other Biological Activities
In addition to its anticancer properties, preliminary research suggests potential antimicrobial activity against various pathogens. The compound has been tested against multidrug-resistant strains of bacteria, indicating a broad spectrum of biological activity that warrants further investigation .
Case Studies
One notable case study involved the evaluation of several pyrrolidine derivatives in vitro against human cancer cell lines. The study demonstrated that modifications to the pyrrolidine structure could enhance cytotoxicity while reducing toxicity to non-cancerous cells, suggesting a promising therapeutic window for further development .
Q & A
Q. What are the recommended synthetic routes for (2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate, and what reaction conditions optimize yield and purity?
The synthesis typically involves coupling 3-chloropyridine-2-carboxylic acid with a dioxopyrrolidinyl active ester. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the active ester .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or by-products . Optimized yields (>70%) are achieved under inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to prevent hydrolysis of the active ester .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- X-ray crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of the dioxopyrrolidinyl and pyridinyl moieties .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
- Mass spectrometry (MS) : Validates molecular weight (C₁₀H₇ClN₂O₄; theoretical MW: 254.63 g/mol) .
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Insoluble in water .
- Stability : Store at –20°C under desiccation to prevent ester hydrolysis. Decomposition occurs above 100°C or in acidic/basic conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of the dioxopyrrolidinyl ester group in nucleophilic substitution reactions?
- Nucleophile screening : Test amines, thiols, or alcohols under mild conditions (pH 7–9, 25–40°C) to assess ester lability .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and identify intermediates .
- Computational modeling : Density functional theory (DFT) predicts transition states and activation barriers for substitution pathways .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare X-ray crystallography data (e.g., bond lengths, angles) with NMR/IR results to confirm assignments .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled analogs to distinguish overlapping signals in complex spectra .
- Crystallographic software : SHELXL refines structural models against diffraction data, resolving ambiguities in electron density maps .
Q. How can this compound serve as a building block in medicinal chemistry for targeted drug discovery?
- Proteolysis-targeting chimeras (PROTACs) : The dioxopyrrolidinyl ester acts as a linker to conjugate target-binding ligands with E3 ubiquitin ligase recruiters .
- Prodrug development : Hydrolytic release of 3-chloropyridine-2-carboxylic acid enables site-specific drug activation .
- Structure-activity relationship (SAR) studies : Modify the pyridinyl or pyrrolidinyl substituents to optimize pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
